

3-Bromo-5-phenyl-1,2-oxazole molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-5-phenyl-1,2-oxazole**

Cat. No.: **B1267427**

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-5-phenyl-1,2-oxazole**

Topic: **3-Bromo-5-phenyl-1,2-oxazole** Molecular Weight: 224.05 g/mol Audience:

Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of **3-Bromo-5-phenyl-1,2-oxazole**, a heterocyclic compound with significant potential in medicinal chemistry. Structured from the perspective of applied research, this document delves into the molecule's fundamental properties, a robust and mechanistically sound synthetic pathway, and its prospective applications in drug discovery, grounded in the established bioactivity of the isoxazole scaffold.

Physicochemical Profile and Core Data

3-Bromo-5-phenyl-1,2-oxazole (CAS: 10557-74-1) is a halogenated aromatic heterocycle. The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.^{[1][2][3]} The strategic placement of a phenyl group at the C5 position and a bromine atom at the C3 position provides distinct opportunities for molecular recognition and targeted reactivity, respectively.

All pertinent quantitative data for this compound are summarized below. It is noteworthy that while predicted values for physical properties like boiling point exist, experimentally determined values are not consistently reported across commercial suppliers, which may indicate that the compound is often generated and used in-situ or is an oil at room temperature.^[4]

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ BrNO	[4][5]
Molecular Weight	224.05 g/mol	[5][6]
CAS Number	10557-74-1	[5][6]
IUPAC Name	3-bromo-5-phenyl-1,2-oxazole	[7]
Synonyms	3-bromo-5-phenylisoxazole	[4][5]
Storage Conditions	Sealed in dry, 2-8°C	[6]
Melting Point	Not available (n/a)	[4]
Boiling Point	Not available (n/a)	[4]
Density	Not available (n/a)	[4]

Synthesis via [3+2] Cycloaddition: A Mechanistic Approach

The construction of the 3,5-disubstituted isoxazole core is most effectively and regioselectively achieved through a 1,3-dipolar cycloaddition reaction.[8] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to form the five-membered heterocyclic ring.

Mechanistic Rationale

For the synthesis of **3-Bromo-5-phenyl-1,2-oxazole**, the logical precursors are a bromo-substituted nitrile oxide and phenylacetylene. The key intermediate, dibromoformaldoxime, can be used to generate the required bromonitrile oxide *in situ*. The cycloaddition proceeds via a concerted pericyclic mechanism. The regioselectivity, which dictates that the phenyl group is positioned at C5 and the bromo group at C3, is governed by the frontier molecular orbitals (FMO) of the dipole and dipolarophile, ensuring the formation of the desired isomer.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final product.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Bromo-5-phenyl-1,2-oxazole**.

Representative Experimental Protocol

While a specific published protocol for this exact molecule is elusive, the following self-validating procedure is derived from established methods for analogous 3-haloisoxazoles.[\[9\]](#)

Objective: To synthesize **3-Bromo-5-phenyl-1,2-oxazole**.

Materials:

- Dibromoformaldoxime
- Phenylacetylene
- Triethylamine (Et_3N)
- Diethyl ether (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

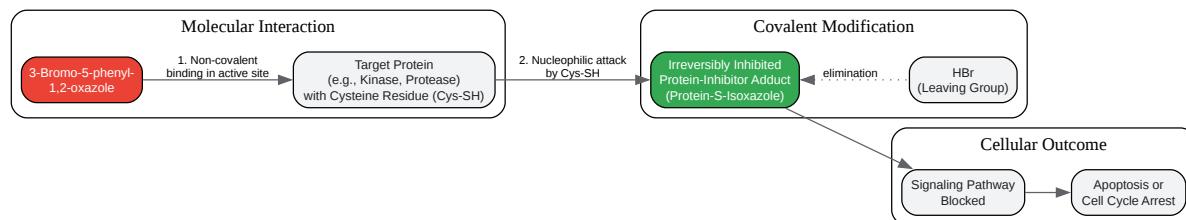
Procedure:

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve phenylacetylene (1.0 eq) in anhydrous diethyl ether.
- **Precursor Solution:** In a separate flask, prepare a solution of dibromoformaldoxime (1.1 eq) in a minimal amount of anhydrous diethyl ether.
- **Initiation of Cycloaddition:** To the stirred solution of phenylacetylene, add the dibromoformaldoxime solution. Cool the mixture to 0°C using an ice bath.

- In-situ Dipole Generation: Add triethylamine (1.2 eq) dropwise to the reaction mixture over 30 minutes. The triethylamine acts as a base to eliminate HBr from the dibromoformaldoxime, generating the highly reactive bromonitrile oxide in the presence of the dipolarophile.
- Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (phenylacetylene) is consumed.
- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO_3 solution and brine.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure **3-Bromo-5-phenyl-1,2-oxazole**.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Potential Applications in Drug Development

While specific biological screening data for **3-Bromo-5-phenyl-1,2-oxazole** is not extensively available in public databases, its structural motifs provide a strong basis for predicting its potential therapeutic applications. The isoxazole scaffold is a cornerstone in drugs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[\[10\]](#) [\[11\]](#)


Structure-Activity Relationship (SAR) Insights

- 5-Phenyl Group: This aromatic ring serves as a crucial anchor for binding within protein active sites, capable of engaging in hydrophobic and π -stacking interactions. It provides a foundational element for library development, where substitution on the phenyl ring can be used to fine-tune potency and selectivity.

- 3-Bromo Substituent: The bromine atom at the C3 position is not merely a steric element; it is an electrophilic handle. Its presence significantly increases the molecule's potential to act as a covalent inhibitor. The carbon-bromine bond can be susceptible to nucleophilic attack by amino acid residues like cysteine or serine within an enzyme's active site. This targeted, irreversible binding can lead to highly potent and durable pharmacological effects. Research on related 3-bromo-4,5-dihydroisoxazole scaffolds has identified them as covalent inhibitors of the metabolic enzyme hGAPDH, demonstrating antiproliferative activity.

Hypothesized Mechanism of Action: Covalent Enzyme Inhibition

Based on its structure, a primary hypothesis for the biological activity of **3-Bromo-5-phenyl-1,2-oxazole** is its function as a targeted covalent inhibitor. This mechanism offers a distinct advantage in drug design, often leading to increased potency and a longer duration of action.

[Click to download full resolution via product page](#)

Caption: Hypothesized covalent inhibition mechanism.

This mode of action makes it a compelling candidate for screening against enzyme classes known to be susceptible to covalent modification, such as certain kinases, proteases, and metabolic enzymes that are dysregulated in cancer and other diseases.[3][12][13]

Safety and Handling

As a laboratory chemical with potential bioactivity, **3-Bromo-5-phenyl-1,2-oxazole** should be handled with appropriate care.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Signal Word: Warning.[6]

Recommended Precautions:

- Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[6]

Conclusion and Future Directions

3-Bromo-5-phenyl-1,2-oxazole, with a molecular weight of 224.05 g/mol, represents a promising yet under-characterized scaffold for drug discovery. Its synthesis is achievable through robust and well-understood 1,3-dipolar cycloaddition chemistry. While specific biological data is sparse, its structural features strongly suggest a high potential as a targeted covalent inhibitor, a class of therapeutics gaining significant traction.

Future research should focus on:

- Definitive Characterization: Experimental determination of its physical properties to create a complete data package.
- Biological Screening: Evaluation of its cytotoxic activity against a panel of human cancer cell lines.

- Mechanism of Action Studies: Investigating its potential as a covalent inhibitor against specific, clinically relevant enzymes, such as those with active site cysteine residues.

This compound stands as an excellent starting point for medicinal chemistry campaigns aimed at developing novel, potent, and selective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-methyl-1,2,4-oxadiazole | C3H3BrN2O | CID 51072234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-BROMO-5-PHENYL-ISOXAZOLE | 10557-74-1 [chemicalbook.com]
- 6. neb.com [neb.com]
- 7. PubChemLite - 3-bromo-5-phenyl-1,2-oxazole (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective 1,3-Dipolar Cycloadditions of α -Methylene Lactams to Construct Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [3-Bromo-5-phenyl-1,2-oxazole molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267427#3-bromo-5-phenyl-1-2-oxazole-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com